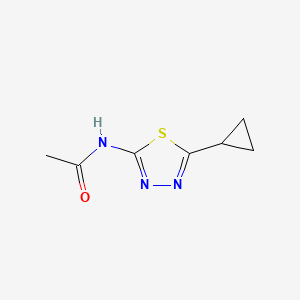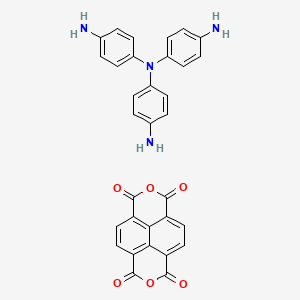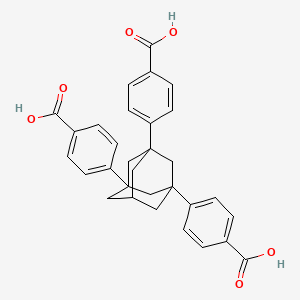![molecular formula C27H9N3O9 B13780185 6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,15,24-trinitroheptacyclo[187002,1003,8011,19012,17021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione is a complex organic compound characterized by its intricate heptacyclic structure and multiple nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione typically involves multi-step organic reactions. The process begins with the formation of the heptacyclic core, followed by the introduction of nitro groups through nitration reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing advanced chemical engineering techniques to maintain reaction efficiency and product purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
科学的研究の応用
6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione has several scientific research applications:
Chemistry: The compound’s unique structure makes it a subject of interest in studies of molecular geometry and reactivity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex organic molecules.
作用機序
The mechanism by which 6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione exerts its effects involves interactions with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, potentially interacting with cellular components and enzymes. The compound’s heptacyclic structure may also influence its binding affinity and specificity for certain biological targets.
類似化合物との比較
Similar Compounds
2,7,12-triamino-5H-diindeno[1,2-a1’,2’-c]fluorene-5,10,15-trione: Similar heptacyclic structure with amino groups instead of nitro groups.
10,15-dihydro-5H-diindolo[3,2-a3’,2’-c]carbazole: Another complex polycyclic compound with different functional groups.
Uniqueness
6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione is unique due to its specific arrangement of nitro groups and the heptacyclic core. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
分子式 |
C27H9N3O9 |
|---|---|
分子量 |
519.4 g/mol |
IUPAC名 |
6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione |
InChI |
InChI=1S/C27H9N3O9/c31-25-16-7-10(28(34)35)1-4-13(16)19-22(25)20-15-6-3-12(30(38)39)9-18(15)27(33)24(20)21-14-5-2-11(29(36)37)8-17(14)26(32)23(19)21/h1-9H |
InChIキー |
MJRTYJDSVPIXDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C4=C(C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])C6=C3C7=C(C6=O)C=C(C=C7)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)







